molecular formula C14H16O7 B1621070 Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate CAS No. 70311-74-9

Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate

Cat. No. B1621070
CAS RN: 70311-74-9
M. Wt: 296.27 g/mol
InChI Key: KIQVAYYTVCKRRR-UHFFFAOYSA-N
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Description

“Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” is a chemical compound with the molecular formula C14H16O7 . It has an average mass of 296.273 Da and a monoisotopic mass of 296.089600 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” is characterized by its molecular formula C14H16O7 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.


Physical And Chemical Properties Analysis

“Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate” has a molecular weight of 296.2726 . More detailed physical and chemical properties would require specific experimental data, which are not available in the current search results.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate is involved in various synthetic pathways and chemical studies. For instance, its structural analogs have been synthesized for applications in organic chemistry, such as the development of polyol chains using specific linchpins, which are crucial for the production of complex organic molecules like roflamycoin polyol. The selectivity and efficiency of these synthetic processes often depend on the substituents and reaction conditions (Rychnovsky et al., 1999).

Herbicide Action Mechanism

Related compounds, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been studied for their herbicidal activity, particularly in controlling wild oat in wheat crops. These studies provide insights into the mode of action of these herbicides, including their auxin antagonistic properties and effects on plant growth and development (Shimabukuro et al., 1978).

Corrosion Inhibition

Compounds with structural similarities have also been explored for their potential in corrosion inhibition, particularly for copper protection. The design of such molecules often incorporates functional groups that enhance adsorption to metal surfaces and improve the protective efficiency in corrosive environments (Tansuğ et al., 2014).

Molecular Docking and Pharmacological Potential

Molecular docking studies have shown that certain butanoic acid derivatives can bind effectively to biological targets, suggesting potential pharmacological applications. These studies help in understanding the bioactive conformation of these compounds and their possible therapeutic uses (Vanasundari et al., 2018).

Analytical Methodologies

The derivatization of acidic herbicides for gas chromatography analysis highlights the utility of methyl esters in analytical chemistry, providing efficient methods for the detection and quantification of polar herbicides in environmental samples (Ranz et al., 2008).

Autoignition Studies

Research on methyl butanoate, a surrogate for biodiesel fuel components, contributes to a better understanding of the combustion and autoignition processes relevant to engine performance and emissions. Detailed kinetic studies of such esters help in optimizing fuel formulations for improved efficiency and reduced environmental impact (Jiao et al., 2015).

properties

IUPAC Name

methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O7/c1-18-11-5-8(6-12(19-2)13(11)20-3)9(15)7-10(16)14(17)21-4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQVAYYTVCKRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378075
Record name Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate

CAS RN

70311-74-9
Record name Methyl 2,4-dioxo-4-(3,4,5-trimethoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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